Perfluorophenyl 4-bromobutanoate
Description
Properties
Molecular Formula |
C10H6BrF5O2 |
|---|---|
Molecular Weight |
333.05 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-bromobutanoate |
InChI |
InChI=1S/C10H6BrF5O2/c11-3-1-2-4(17)18-10-8(15)6(13)5(12)7(14)9(10)16/h1-3H2 |
InChI Key |
WBMIQBCBWZHXQZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Perfluorophenyl 4-(Pyren-1-yl)Butanoate (FPy)
- Structure: FPy replaces the bromine atom in 4-bromobutanoate with a pyrenyl group, creating a fluorinated aromatic-ester hybrid .
- DFT calculations indicate stable conformations at θ₁ and θ₂ ≈ ±90°, facilitating applications in optoelectronics and mechanoluminescence .
- Applications : Used in designing chiral crystals and stimuli-responsive materials, unlike the brominated variant, which is more reactive in substitution reactions.
tert-Butyl 4-Bromobutanoate
- Structure : Features a tert-butyl ester group instead of perfluorophenyl (C₆F₅) .
- Key Properties :
- Molecular Weight : 223.11 g/mol vs. ~331.08 g/mol (estimated for perfluorophenyl analog) .
- Reactivity : The tert-butyl group is electron-donating, reducing electrophilicity compared to the electron-withdrawing C₆F₅ group.
- Safety : Classified with hazard statements H302 (harmful if swallowed) and H315/H319 (skin/eye irritation), similar to brominated esters .
- Applications : Primarily used as a stable intermediate in peptide synthesis and polymerization, whereas the perfluorophenyl variant may enhance membrane gas separation due to fluorophilic interactions .
BTBT Derivatives with Perfluorophenyl Substituents
- Structure: Benzothienobenzothiophene (BTBT) cores functionalized with C₆F₅ groups .
- Key Properties: Lowered LUMO energy (-3.2 eV vs. -2.8 eV for non-fluorinated BTBT), enabling n-type semiconductor behavior. Extended π-conjugation improves charge transport in organic field-effect transistors (OFETs) .
- Contrast: Unlike 4-bromobutanoate esters, BTBT derivatives prioritize electronic modulation over ester-based reactivity.
Electronic and Steric Effects of Substituents
Electron-Withdrawing vs. Electron-Donating Groups
Steric Considerations
Gas Separation Membranes
- Polynorbornenes with C₆F₅ side groups exhibit exceptional CO₂/N₂ selectivity (e.g., 25:1) due to fluorophilic interactions and rigid backbones .
- Brominated esters like this compound could serve as cross-linkers to enhance membrane durability.
Organic Electronics
- Perfluorophenyl-modified BTBT derivatives achieve electron mobilities of ~0.5 cm²/V·s, outperforming non-fluorinated analogs .
- Brominated esters may act as dopants or interfacial layers in OFETs to modify charge injection.
Data Tables
Table 1: Physical and Chemical Properties
*Estimated based on structural analogs.
Q & A
Q. What are the optimal synthetic routes for preparing perfluorophenyl 4-bromobutanoate?
The synthesis typically involves nucleophilic substitution or esterification reactions. For example, coupling 4-bromobutanoic acid derivatives with perfluorophenol under anhydrous conditions using catalysts like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine). Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions, such as hydrolysis of the bromo group. Characterization via , , and mass spectrometry is critical to confirm purity and structure .
Q. How should researchers handle and store this compound safely?
Follow GHS guidelines: use PPE (gloves, goggles, lab coats), store in a cool (<6°C), dry environment away from light and moisture, and avoid contact with oxidizing agents. Spill management requires inert absorbents (e.g., vermiculite) and proper disposal through certified waste handlers. Consult SDS sheets for specific hazards (e.g., skin/eye irritation) and regulatory databases like ECHA or CAMEO Chemicals for compliance .
Q. What analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR Spectroscopy : to confirm perfluorophenyl group integrity; for bromobutanoate chain analysis.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., bromine’s / signature).
- Chromatography : HPLC or GC-MS to assess purity and detect trace impurities .
Advanced Research Questions
Q. How does the perfluorophenyl group influence the reactivity of 4-bromobutanoate in cross-coupling reactions?
The electron-withdrawing nature of the perfluorophenyl group lowers the LUMO energy of the molecule, enhancing electrophilicity at the bromine site. This facilitates nucleophilic substitution (e.g., Suzuki-Miyaura couplings) but may also increase susceptibility to hydrolysis. Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., varying aryl groups) quantify reactivity differences .
Q. What strategies resolve contradictions in reported pharmacokinetic data for perfluorinated compounds?
Use the PICOT framework to standardize variables:
- Population : Compare species-specific metabolism (e.g., rats vs. humans).
- Intervention : Control dosing regimens and administration routes.
- Outcome : Harmonize analytical methods (e.g., LC-MS/MS for plasma concentration).
- Time : Track elimination half-lives across studies. Meta-analyses should account for confounding factors like bioaccumulation potential and interspecies metabolic differences .
Q. How can this compound be applied in organic electronics?
The compound’s electron-deficient perfluorophenyl group can modulate charge transport in semiconductors. For example, incorporating it into π-conjugated systems (e.g., BTBT derivatives) may shift frontier orbital energies, enabling n-type semiconductor behavior. Device testing (e.g., OFETs) should evaluate mobility () and on/off ratios under controlled environmental conditions .
Q. What methodologies are recommended for studying the environmental persistence of this compound?
- Degradation Studies : Expose the compound to UV light, microbial consortia, or hydrolytic conditions, and monitor degradation products via HRMS.
- Ecotoxicology : Use Daphnia magna or algal bioassays to assess acute/chronic toxicity.
- Regulatory Alignment : Align with EPA or OECD guidelines for data acceptance .
Q. How can isotopic labeling advance mechanistic studies of this compound?
Introduce or isotopes at specific positions (e.g., ester carbonyl) to trace metabolic pathways or reaction intermediates. For example, -labeling can track fluorinated byproducts in environmental matrices. Couple with imaging techniques (e.g., PET) for in vivo distribution studies .
Methodological and Ethical Considerations
Q. How should researchers design experiments to minimize variability in synthetic yields?
Q. What ethical guidelines apply to studies involving this compound?
Q. How can large datasets from structural characterization be managed effectively?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
